

Addressing batch-to-batch variability of (R)-DRF053 dihydrochloride

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Compound of Interest

Compound Name: (R)-DRF053 dihydrochloride

Cat. No.: B10768303

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Technical Support Center: (R)-DRF053 Dihydrochloride

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **(R)-DRF053 dihydrochloride**. Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is **(R)-DRF053 dihydrochloride** and what is its mechanism of action?

A1: **(R)-DRF053 dihydrochloride** is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs) and Casein Kinase 1 (CK1).[1][2] It exhibits significant inhibitory activity against CDK1/cyclin B, CDK5/p25, and CK1, with IC50 values of 220 nM, 80 nM, and 14 nM, respectively.[1][3][4] By inhibiting these kinases, **(R)-DRF053 dihydrochloride** can modulate various cellular processes. Notably, its inhibition of CK1 has been shown to reduce the production of amyloid-beta (A β) peptides, which are associated with Alzheimer's disease.[1][5]

Q2: What are the physical and chemical properties of **(R)-DRF053 dihydrochloride**?

A2: **(R)-DRF053 dihydrochloride** is a yellow solid with a molecular formula of $C_{23}H_{27}N_7O \cdot 2HCl$ and a molecular weight of approximately 490.43 g/mol .[2][5] It is generally supplied with a purity of $\geq 98\%$ as determined by HPLC.[2][3] The compound is soluble in water and DMSO up to 100 mM.[2][6]

Q3: How should I store **(R)-DRF053 dihydrochloride**?

A3: For long-term storage, **(R)-DRF053 dihydrochloride** solid should be stored at $+4^\circ C$.[1][2] Stock solutions should be prepared fresh. If storage of solutions is necessary, they should be aliquoted and stored at $-20^\circ C$ for up to one month to minimize freeze-thaw cycles.[4][7]

Q4: I've noticed variability in the performance of **(R)-DRF053 dihydrochloride** between different batches. What could be the cause?

A4: Batch-to-batch variability is a known challenge in the pharmaceutical industry and can stem from several factors.[8] For **(R)-DRF053 dihydrochloride**, a key contributor to this variability can be the degree of hydration, which can alter the molecular weight of the compound from batch to batch.[2][6][9] Other potential sources of variability include the presence of different polymorphic forms, residual solvents, or minor impurities that may not be detected by standard purity analysis but can affect biological activity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with **(R)-DRF053 dihydrochloride**.

Issue 1: Inconsistent Potency (IC50) in Kinase Assays

Possible Causes and Solutions:

- **Inaccurate Concentration Due to Hydration:** The molecular weight of **(R)-DRF053 dihydrochloride** can vary between batches due to differences in hydration.[2][6][9] This will lead to inaccuracies in the molar concentration of your stock solutions if the batch-specific molecular weight is not used.

- Solution: Always refer to the batch-specific Certificate of Analysis (CoA) for the precise molecular weight and use it to calculate the amount of compound needed to prepare your stock solutions.
- Compound Degradation: Improper storage or handling can lead to the degradation of the compound.
 - Solution: Store the solid compound at +4°C and protect it from light.[1][2][10] Prepare stock solutions fresh for each experiment. If you must store solutions, aliquot and freeze them at -20°C for no longer than one month.[4][7]
- Assay Conditions: Variations in assay conditions can significantly impact the apparent IC50 value.
 - Solution: Maintain consistent assay conditions, including enzyme and substrate concentrations, ATP concentration (ideally at the K_m for the kinase), buffer composition, pH, and temperature.[1][9] Ensure the DMSO concentration in the final assay volume is consistent and low, as it can affect kinase activity.[1]

Issue 2: Poor Solubility or Precipitation in Aqueous Buffers

Possible Causes and Solutions:

- Exceeding Solubility Limit: While soluble in water, precipitation can occur at high concentrations or in certain buffer systems.
 - Solution: Prepare high-concentration stock solutions in 100% DMSO and then dilute them into your aqueous assay buffer.[2] Ensure the final DMSO concentration is low and consistent across all experiments. If solubility issues persist, gentle warming or sonication may help.[10]
- Salt Form Interaction: The dihydrochloride salt form may interact with components of your buffer, leading to precipitation.
 - Solution: Evaluate the composition of your buffer for any components that might be incompatible with a dihydrochloride salt. If possible, test alternative buffer systems.

Issue 3: Unexpected Cellular Effects or Off-Target Activity

Possible Causes and Solutions:

- Presence of Impurities: Even with high purity, trace impurities could have biological activity.
 - Solution: If you suspect impurities are causing off-target effects, you can re-purify the compound using techniques like preparative HPLC. However, for most users, it is more practical to purchase from a reputable supplier with stringent quality control.
- Polymorphism: Different crystalline forms (polymorphs) of the compound may have different dissolution rates and bioavailability in cellular assays.[2]
 - Solution: While difficult for an end-user to assess, being aware of this possibility is important. If you observe significant and consistent differences between batches that cannot be explained by other factors, contact the supplier to inquire about their control over polymorphism.

Data Presentation

Table 1: Typical Quality Control Specifications for **(R)-DRF053 Dihydrochloride**

Parameter	Specification	Analytical Method
Appearance	Yellow Solid	Visual Inspection
Purity	≥98%	HPLC
Identity	Conforms to structure	¹ H NMR, Mass Spectrometry
Solubility (Water)	≥49.04 mg/mL (100 mM)	Visual Inspection
Solubility (DMSO)	≥49.04 mg/mL (100 mM)	Visual Inspection
Water Content	Batch-specific	Karl Fischer Titration

Table 2: Inhibitory Activity of **(R)-DRF053 Dihydrochloride**

Target Kinase	IC50 (nM)
CK1	14
CDK5/p25	80
CDK1/cyclin B	220
GSK α/β	4100

(Data sourced from Abcam and Tocris Bioscience)[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of (R)-DRF053 Dihydrochloride

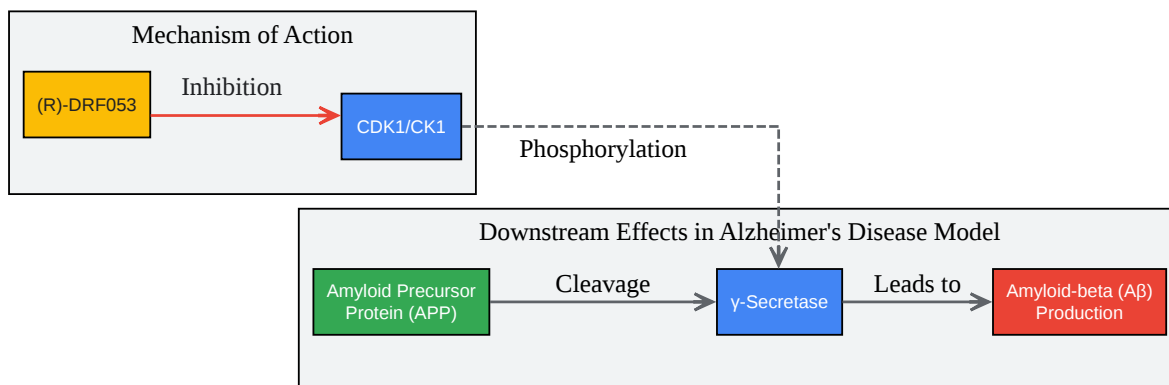
- Determine Batch-Specific Molecular Weight: Obtain the exact molecular weight from the Certificate of Analysis for the specific batch you are using. For this example, we will use the theoretical molecular weight of 490.43 g/mol .
- Weigh the Compound: Accurately weigh out 4.90 mg of **(R)-DRF053 dihydrochloride**.
- Dissolve in DMSO: Add 1 mL of high-purity DMSO to the vial containing the compound.
- Ensure Complete Dissolution: Vortex the solution and, if necessary, gently warm it in a 37°C water bath until the solid is completely dissolved.
- Storage: If not for immediate use, aliquot the stock solution into smaller volumes and store at -20°C for up to one month.

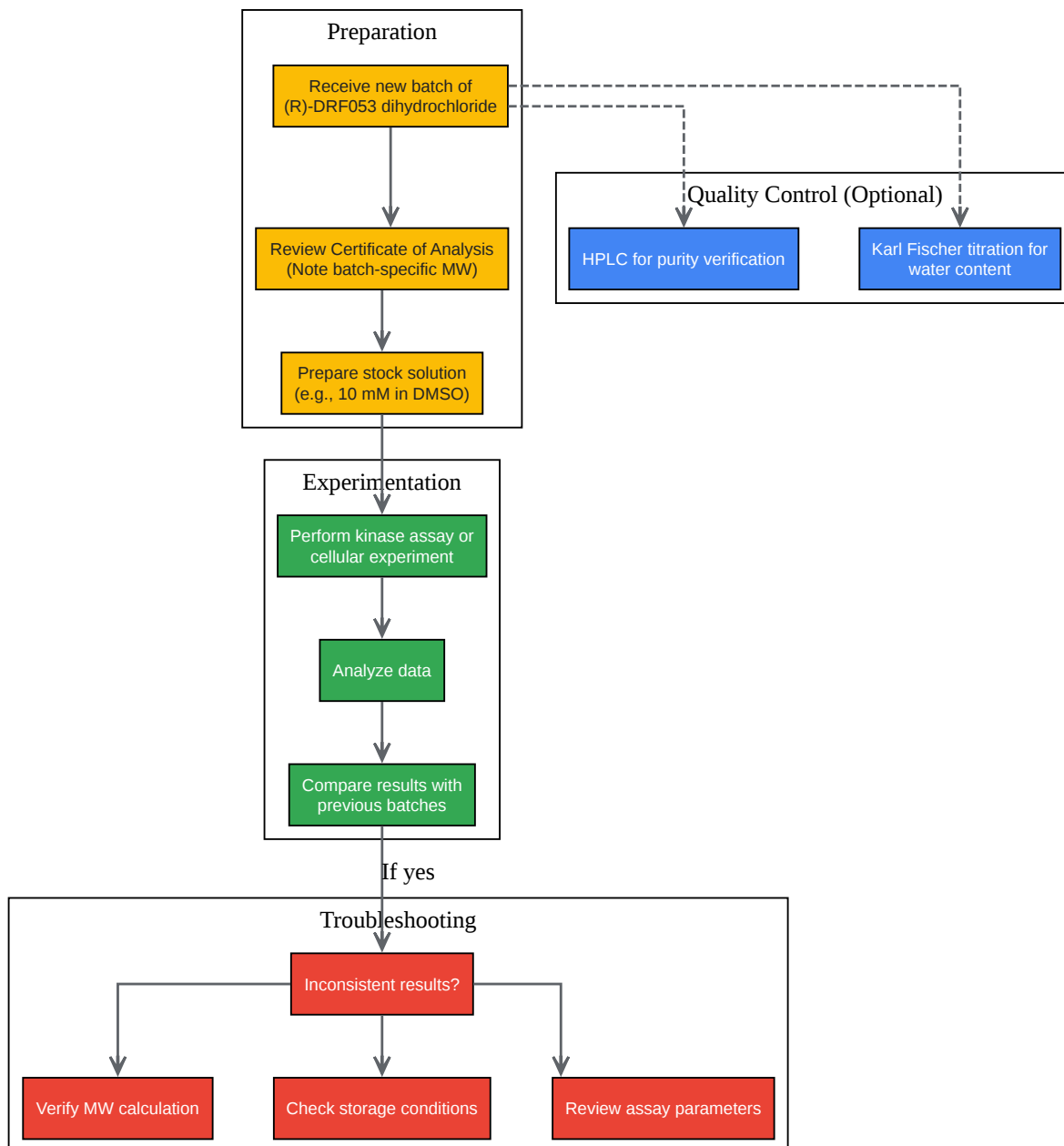
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm.
- Injection Volume: 10 μ L.
- Procedure:
 - Prepare a 1 mg/mL solution of **(R)-DRF053 dihydrochloride** in a 50:50 mixture of Mobile Phase A and B.
 - Inject the sample onto the HPLC system.
 - Integrate the peak areas of all detected peaks.
 - Calculate the purity as: $(\text{Area of main peak} / \text{Total area of all peaks}) \times 100\%$.

Visualizations





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